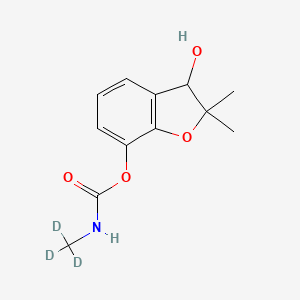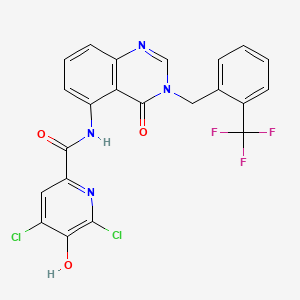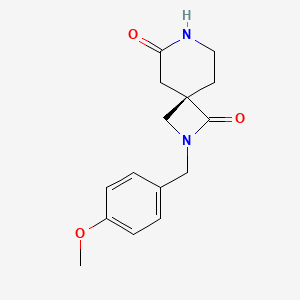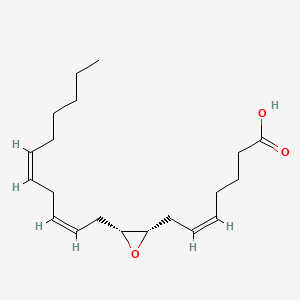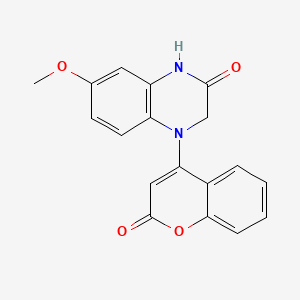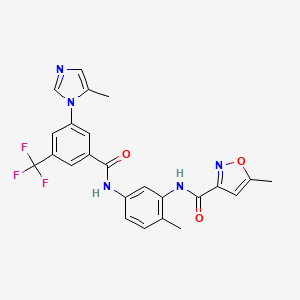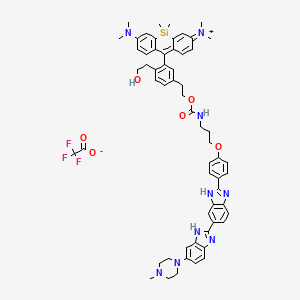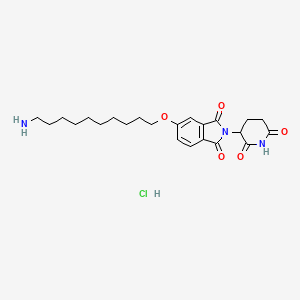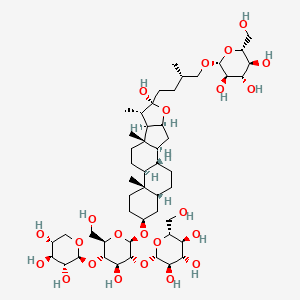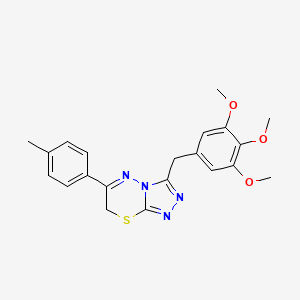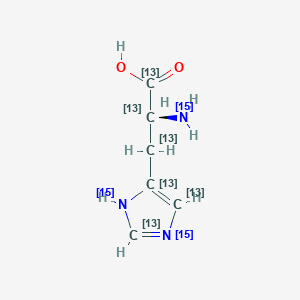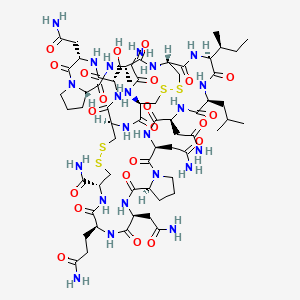
H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, cysteine, serine, asparagine, proline, alanine, isoleucine, leucine, and glutamine, among others. The presence of cysteine residues allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in cosmetic formulations.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. For H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 , the presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s three-dimensional structure. This structural stability can influence the peptide’s interaction with molecular targets, such as receptors or enzymes, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine residues.
Gly-Gly: A dipeptide consisting of two glycine residues.
Uniqueness
H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2: is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly influence the peptide’s structure and function, making it distinct from simpler peptides like H-Lys-Lys-Gly-OH and Gly-Gly .
Eigenschaften
Molekularformel |
C63H100N22O22S4 |
|---|---|
Molekulargewicht |
1645.9 g/mol |
IUPAC-Name |
(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-12,21,24,45-tetrakis(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-48-(hydroxymethyl)-36-methyl-27-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontane-6-carboxamide |
InChI |
InChI=1S/C63H100N22O22S4/c1-6-27(4)48-61(105)76-30(15-26(2)3)52(96)74-31(16-43(66)88)54(98)77-33(18-45(68)90)62(106)85-14-8-10-41(85)60(104)75-32(17-44(67)89)53(97)73-29(11-12-42(65)87)51(95)80-36(49(70)93)22-108-110-24-38-57(101)79-35(21-86)55(99)78-34(19-46(69)91)63(107)84-13-7-9-40(84)59(103)71-28(5)50(94)81-39(58(102)83-48)25-111-109-23-37(56(100)82-38)72-47(92)20-64/h26-41,48,86H,6-25,64H2,1-5H3,(H2,65,87)(H2,66,88)(H2,67,89)(H2,68,90)(H2,69,91)(H2,70,93)(H,71,103)(H,72,92)(H,73,97)(H,74,96)(H,75,104)(H,76,105)(H,77,98)(H,78,99)(H,79,101)(H,80,95)(H,81,94)(H,82,100)(H,83,102)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-/m0/s1 |
InChI-Schlüssel |
RLSOWAOOCJSUPU-JXGPJBFVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N1)C)CC(=O)N)CO)C(=O)N)CCC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)CC(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)N1)C)CC(=O)N)CO)C(=O)N)CCC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


